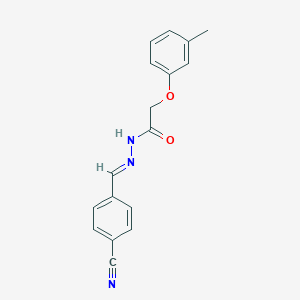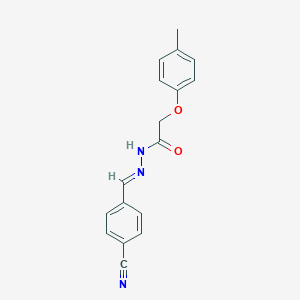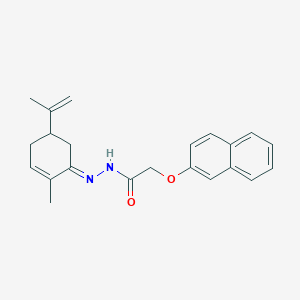
N'-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)-2-(2-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide is a complex organic compound that features a cyclohexene ring, a naphthyloxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropenyl and Methyl Groups: These groups can be introduced through alkylation reactions.
Attachment of the Naphthyloxy Group: This step involves the reaction of a naphthol derivative with an appropriate electrophile.
Formation of the Acetohydrazide Moiety: This can be achieved by reacting an acyl hydrazide with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide: Similar compounds might include other hydrazides with different substituents on the cyclohexene or naphthyloxy groups.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.
Naphthyloxy Derivatives: Compounds with naphthyloxy groups attached to different core structures.
Uniqueness
The uniqueness of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)18-9-8-16(3)21(13-18)23-24-22(25)14-26-20-11-10-17-6-4-5-7-19(17)12-20/h4-8,10-12,18H,1,9,13-14H2,2-3H3,(H,24,25)/b23-21+ |
InChI Key |
ILIAXNQJHKFAJU-XTQSDGFTSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N\NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
SMILES |
CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)-4-oxobutanoate](/img/structure/B323119.png)
![N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B323121.png)
![3-chloro-N'-[(2-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323122.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B323123.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B323125.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B323126.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[3-phenyl-1-(2-phenylvinyl)-2-propenylidene]acetohydrazide](/img/structure/B323127.png)
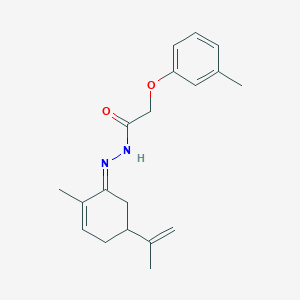
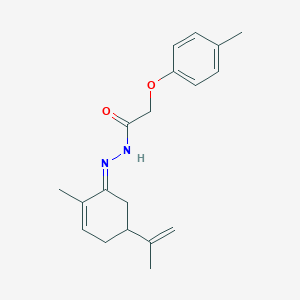
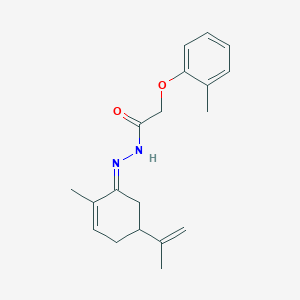
![2-[(1-bromo-2-naphthyl)oxy]-N'-[(3-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B323136.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide](/img/structure/B323137.png)
